molecular formula C40H76N2O2 B14192323 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione CAS No. 921926-64-9

2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione

Cat. No.: B14192323
CAS No.: 921926-64-9
M. Wt: 617.0 g/mol
InChI Key: FFPVQFCAVFWTFN-UHFFFAOYSA-N
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Description

2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes two hexadecyl chains and a hexahydro-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.

    Introduction of Hexadecyl Chains: The hexadecyl chains can be introduced through alkylation reactions using hexadecyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hexadecyl chains, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated naphthyridine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrophobic hexadecyl chains may facilitate its incorporation into lipid membranes, affecting membrane properties and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Characterized by its unique hexadecyl chains and naphthyridine core.

    2,7-Dihexadecylhexahydro-2,7-quinolinedione: Similar structure but with a quinoline core instead of naphthyridine.

    2,7-Dihexadecylhexahydro-2,7-pyridinedione: Similar structure but with a pyridine core.

Uniqueness

The uniqueness of this compound lies in its specific combination of hexadecyl chains and naphthyridine core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

921926-64-9

Molecular Formula

C40H76N2O2

Molecular Weight

617.0 g/mol

IUPAC Name

2,7-dihexadecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione

InChI

InChI=1S/C40H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-35-31-37-32-36-42(40(44)38(37)39(41)43)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3

InChI Key

FFPVQFCAVFWTFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCCCCCCCC

Origin of Product

United States

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